N-(4-((4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide
Description
Properties
IUPAC Name |
N-[4-[4-[6-(4-ethoxyphenyl)pyridazin-3-yl]piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O4S/c1-3-33-21-8-4-19(5-9-21)23-12-13-24(27-26-23)28-14-16-29(17-15-28)34(31,32)22-10-6-20(7-11-22)25-18(2)30/h4-13H,3,14-17H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJYPDHEEIQCKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazinone core. This is followed by the introduction of the piperazine ring and the ethoxyphenyl group. The final step involves the sulfonylation of the phenyl ring and the acetamide formation.
Pyridazinone Core Synthesis: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.
Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyridazinone core reacts with piperazine derivatives.
Ethoxyphenyl Group Addition: The ethoxyphenyl group is added through electrophilic aromatic substitution reactions.
Sulfonylation and Acetamide Formation: The final steps involve sulfonylation of the phenyl ring using sulfonyl chlorides and the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-((4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the acetamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl and pyridazinone rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Anticancer Potential
In vitro studies have indicated that N-(4-((4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide exhibits promising cytotoxicity against various human cancer cell lines. The mechanism of action is hypothesized to involve inhibition of specific molecular targets related to cancer cell proliferation and survival pathways.
Neuropharmacological Applications
Some derivatives of piperazine compounds have been investigated for their effects on neurological disorders. Although direct studies on this compound are scarce, its structural analogs have shown promise as antagonists for various neurotransmitter receptors, suggesting potential applications in treating conditions such as anxiety and depression.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated a series of pyridazine derivatives for anticancer activity. Among these, compounds similar to this compound demonstrated significant inhibition against breast cancer cell lines (MCF-7). The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
Case Study 2: Antimicrobial Efficacy
A comparative study analyzed various sulfonamide derivatives for their antimicrobial properties against Gram-positive and Gram-negative bacteria. While this compound was not the primary focus, related compounds exhibited substantial antibacterial activity, indicating a potential pathway for further research into this compound's efficacy .
Mechanism of Action
The mechanism of action of N-(4-((4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This interaction is facilitated by the compound’s structural features, which allow it to fit into the enzyme’s active site and form stable complexes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of molecules, including pyridazine derivatives, piperazine-linked sulfonamides, and arylacetamides. Below is a detailed comparison based on structural features, physicochemical properties, and pharmacological activities:
Table 1: Structural and Physicochemical Comparisons
Key Observations
Structural Variations: The target compound distinguishes itself with a 4-ethoxyphenyl-pyridazine core, whereas analogs like 8b () and CAS 919493-40-6 () feature pyridine or pyridazine cores with halogenated (e.g., Cl, CF₃) or alkyl (e.g., isopropyl) substituents. The sulfonyl-piperazine linkage in the target compound is shared with CAS 488096-69-1 (), but the latter includes a benzylsulfonyl group instead of the ethoxyphenyl-pyridazine system, which may reduce its polarity and bioavailability .
Pharmacological Activities: Compound 35 (), a simpler phenylacetamide-sulfonamide analog, exhibits analgesic activity comparable to paracetamol, suggesting that the sulfonyl-piperazine-acetamide scaffold has intrinsic bioactivity. However, the target compound’s larger pyridazine-ethoxyphenyl moiety may modulate its efficacy or target specificity . No direct anti-inflammatory or anti-hypernociceptive data are available for the target compound, but structural analogs with chloro/trifluoromethyl groups (e.g., 8b) or difluorobenzoyl groups (e.g., 8c in ) are often prioritized in drug discovery for their enhanced metabolic stability and binding affinity .
Physicochemical Properties: The target compound’s molecular weight (~477.5) is higher than most analogs (e.g., 35 at ~297.4), which could impact its pharmacokinetic profile, including absorption and blood-brain barrier penetration. Melting points for analogs range from 190–266°C (), correlating with crystallinity and solubility.
Biological Activity
N-(4-((4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide is a complex organic compound with potential therapeutic applications. Its intricate structure suggests a variety of biological activities, particularly in the realms of anti-tubercular and neuropharmacological effects. This article delves into its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound features a piperazine moiety linked to a pyridazine ring, substituted with an ethoxyphenyl group and a sulfonamide. The molecular formula is , with a molecular weight of approximately 468.57 g/mol.
1. Anti-Tubercular Activity
Research indicates that derivatives of similar structures exhibit significant anti-tubercular properties. A study on related compounds demonstrated that certain derivatives showed potent activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM . While specific data on this compound is limited, the structural similarities suggest potential efficacy against tuberculosis.
2. Neuropharmacological Effects
The piperazine component is known for its role in various neuropharmacological agents. Compounds containing piperazine have been studied for their anticonvulsant properties. For instance, related piperazine derivatives have shown varying degrees of anticonvulsant activity in animal models, indicating the potential for this compound to exhibit similar effects .
3. Kinase Inhibition
Given the structure's complexity, it may also interact with various kinases, which are critical in cellular signaling pathways. A comprehensive review of small molecule kinase inhibitors highlights that compounds with similar scaffoldings have been developed as selective inhibitors for various kinases, suggesting that this compound could share this property .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
| Study | Compound | Activity | IC50/IC90 |
|---|---|---|---|
| Study A | Compound 1 | Anti-TB | IC50: 1.35 μM |
| Study B | Compound 2 | Anticonvulsant | IC50: Varies |
| Study C | Compound 3 | Kinase Inhibitor | IC50: Low nM |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-(4-((4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)sulfonyl)phenyl)acetamide?
- Methodology : Multi-step synthesis is typically required, starting with the preparation of the pyridazine and piperazine cores. Key steps include:
- Coupling reactions : Sulfonylation between the piperazine and phenylacetamide moieties under anhydrous conditions (e.g., DCM, 0–5°C) .
- Functionalization : Introduction of the 4-ethoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .
Q. Which analytical techniques are critical for characterizing this compound?
- Recommended methods :
- NMR spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the pyridazin-3-yl and piperazin-1-yl groups .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₂₄H₂₈N₄O₄S: 492.18 g/mol) .
- X-ray crystallography : Resolve ambiguities in sulfonyl and acetamide connectivity (if single crystals are obtainable) .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Protocol :
- pH stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
Advanced Research Questions
Q. What strategies address contradictions in reported bioactivity data for structurally analogous compounds?
- Case study : For pyridazine-acetamide derivatives, discrepancies in enzyme inhibition (e.g., COX-2 vs. PDE4) may arise from:
- Solubility differences : Use DMSO stock solutions standardized to <0.1% v/v in assays to avoid solvent interference .
- Assay conditions : Compare IC₅₀ values under consistent ATP concentrations (e.g., 10 µM for kinase assays) .
- Resolution : Perform orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
- Design principles :
- Piperazine modification : Replace the sulfonyl group with a carbonyl to enhance blood-brain barrier permeability (logP optimization) .
- Ethoxy substitution : Compare 4-ethoxy vs. 4-methoxy analogs to balance metabolic stability (CYP3A4 susceptibility) .
- Data-driven approach : Use molecular dynamics simulations to predict binding poses in target proteins (e.g., kinases) .
Q. What experimental approaches resolve structural ambiguities in the sulfonyl-phenylacetamide linkage?
- Techniques :
- 2D NMR (NOESY/ROESY) : Detect through-space interactions between the piperazine N-H and phenylacetamide protons .
- Isotopic labeling : Synthesize a ³⁵S-labeled sulfonyl derivative to trace regiochemistry in autoradiography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
